molecular formula C8H8FNO B2385191 1-(3-Amino-2-fluorophenyl)ethanone CAS No. 1262098-06-5

1-(3-Amino-2-fluorophenyl)ethanone

Cat. No.: B2385191
CAS No.: 1262098-06-5
M. Wt: 153.156
InChI Key: DCFWGCVOVZNREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Amino-2-fluorophenyl)ethanone is an organic compound with the molecular formula C8H8FNO and a molecular weight of 153.16 g/mol It is characterized by the presence of an amino group and a fluorine atom attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Amino-2-fluorophenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-amino-2-fluorobenzaldehyde with a suitable reagent to introduce the ethanone group. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2-fluorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives .

Scientific Research Applications

1-(3-Amino-2-fluorophenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-fluorophenyl)ethanone involves its interaction with specific molecular targets. The amino and fluorine groups can form hydrogen bonds and other interactions with proteins or enzymes, affecting their activity. The ethanone group may also participate in reactions that modify the structure and function of biological molecules .

Comparison with Similar Compounds

  • 1-(3-Amino-4-fluorophenyl)ethanone
  • 1-(3-Amino-2-chlorophenyl)ethanone
  • 1-(3-Amino-2-bromophenyl)ethanone

Comparison: 1-(3-Amino-2-fluorophenyl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets .

Properties

IUPAC Name

1-(3-amino-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFWGCVOVZNREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.